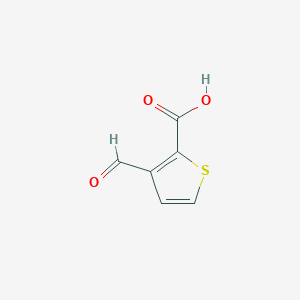

3-Formyl-2-thiophenecarboxylic acid

Description

Contextualization within Thiophene (B33073) Chemistry

Thiophene and its derivatives are a cornerstone of heterocyclic chemistry, renowned for their wide-ranging applications in medicinal chemistry and materials science. nih.govnih.govontosight.aieprajournals.com The thiophene ring is considered a "privileged pharmacophore," meaning it is a common structural feature in many biologically active compounds and approved drugs. nih.govrsc.org Thiophenes are known to exhibit diverse pharmacological activities, including anti-inflammatory, antimicrobial, anticancer, and antihypertensive properties. nih.goveprajournals.com The structural similarity of the thiophene ring to the benzene (B151609) ring allows it to act as a bioisostere, where the sulfur atom can modulate the electronic and steric properties of a molecule, often leading to enhanced biological activity. eprajournals.com

3-Formyl-2-thiophenecarboxylic acid fits squarely within this context as a multifunctional thiophene derivative. The presence of the electron-withdrawing formyl and carboxylic acid groups at adjacent positions on the thiophene ring significantly influences its reactivity and potential for further chemical modifications.

Significance as a Research Compound

The significance of this compound in research stems primarily from its role as a versatile intermediate in organic synthesis. The dual functionality of the molecule allows for a variety of chemical transformations. The carboxylic acid group can undergo esterification and amidation reactions, while the formyl group is amenable to reactions such as aldol (B89426) condensations and reductions. smolecule.com

This bifunctional nature makes it a valuable precursor for the synthesis of more complex molecules with potential applications in several fields:

Medicinal Chemistry: As a thiophene derivative, it is a building block for creating novel compounds with potential therapeutic properties. nih.govrsc.org The ability to readily modify both functional groups allows for the systematic exploration of structure-activity relationships in drug discovery programs.

Materials Science: The aromatic and heterocyclic nature of the compound suggests potential for its use in the development of new organic materials with specific electronic or optical properties. smolecule.com

Organic Synthesis: It serves as a key starting material for constructing a wide array of other organic molecules. smolecule.com

Historical Overview of Synthetic and Application Research

Research into thiophene and its derivatives has a long history, with the initial discovery of thiophene as a contaminant in benzene. eprajournals.com The synthesis of various thiophenecarboxylic acids has been a subject of interest for many years, with numerous methods developed for their preparation. researchgate.netbeilstein-journals.orgsemanticscholar.orggoogle.com

Early synthetic routes to thiophene derivatives often involved multi-step processes. beilstein-journals.orggoogle.com Over time, more efficient and selective methods have been developed, including those utilizing organometallic reagents and transition metal catalysis. beilstein-journals.orgbeilstein-journals.orgresearchgate.net For instance, the carbonation of thienyllithium or Grignard reagents has been a common strategy to introduce the carboxylic acid functionality. beilstein-journals.orgbeilstein-journals.orgresearchgate.net

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

3-formylthiophene-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4O3S/c7-3-4-1-2-10-5(4)6(8)9/h1-3H,(H,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RUNMORKVPCSMTK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC(=C1C=O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00483950 | |

| Record name | 3-formyl-2-thiophenecarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00483950 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

156.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

19991-68-5 | |

| Record name | 3-formyl-2-thiophenecarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00483950 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-formylthiophene-2-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 3 Formyl 2 Thiophenecarboxylic Acid and Its Precursors

Conventional Synthetic Routes

Conventional methods for the synthesis of 3-Formyl-2-thiophenecarboxylic acid and its precursors often involve a sequence of separate reactions. These multi-step approaches allow for the isolation and purification of intermediates, which can be advantageous for achieving high purity in the final product.

Multi-Step Synthesis Approaches

Multi-step synthesis is a foundational strategy in organic chemistry that involves a series of chemical reactions to transform starting materials into a desired final compound. vapourtec.com This approach is often necessary when a target molecule cannot be synthesized in a single step or when it is more efficient to build the molecule through a series of transformations. vapourtec.com In the context of this compound, a multi-step synthesis might involve the initial preparation of a substituted thiophene (B33073), followed by sequential introduction of the formyl and carboxyl groups.

For instance, a common multi-step route involves the formylation of a pre-existing thiophene derivative, followed by a subsequent oxidation or carboxylation step. An example is the formylation of thiophene to produce 2-thiophenecarboxaldehyde, which is then oxidized to 2-thiophenecarboxylic acid. google.comacs.org While this example yields the 2-carboxy derivative, similar principles can be applied to achieve the 3-formyl-2-carboxy substitution pattern through the careful selection of starting materials and regioselective reactions. These syntheses often involve several distinct reaction types, including organic and inorganic reactions, and require careful planning of the reaction sequence to achieve the target compound efficiently. vapourtec.com

One-Pot Reaction Strategies

To improve efficiency and reduce waste, one-pot reaction strategies have been developed. These methods combine multiple reaction steps in a single reaction vessel without the isolation of intermediates, saving time and resources. A one-pot procedure for the synthesis of formylthiophenecarboxylic acids has been reported. scispace.com This strategy can be particularly useful for preparing compounds like this compound. scispace.com

In one example of a one-pot synthesis, 3-thienyllithium is reacted with N,N-dimethylformamide to form an intermediate. This intermediate is then metalated in the 2-position and subsequently reacted with carbon dioxide to yield this compound in approximately 40-44% yield. scispace.com This approach demonstrates the utility of one-pot reactions in streamlining the synthesis of substituted thiophenes. scispace.com

Formylation Reactions of Thiophene Derivatives

The introduction of a formyl group onto a thiophene ring is a crucial step in the synthesis of this compound. The Vilsmeier-Haack reaction is a common method for the formylation of thiophenes. researchgate.net This reaction typically uses a formamide, such as N,N-dimethylformamide (DMF), and a phosphorus oxychloride or phosgene. google.comgoogle.com The reaction of thiophene with DMF and phosphorus oxychloride is a known route to produce 2-thiophenecarboxaldehyde. google.com

The regioselectivity of the formylation is dependent on the substituents already present on the thiophene ring. For instance, the formylation of certain acylaminothiophenes can lead to the formation of 5-acylamino-2,3-dimethylthiophene-4-carbaldehydes. researchgate.net The choice of formylating agent and reaction conditions can be tailored to achieve the desired substitution pattern.

Carboxylation Reactions for Thiophenecarboxylic Acids

The introduction of a carboxylic acid group is another key transformation in the synthesis of the target molecule and its precursors. Various methods exist for the carboxylation of thiophene derivatives, including the carbonation of organometallic intermediates and palladium-catalyzed carbonylation. The direct carboxylation of thiophene with CO2 is also an area of active research, as it offers a more atom-economical and environmentally friendly approach. mdpi.commdpi.com

A widely used method for the synthesis of thiophenecarboxylic acids involves the use of organometallic intermediates. This typically involves the formation of a thienyllithium or thienylmagnesium (Grignard) reagent, which is then reacted with carbon dioxide. beilstein-journals.orgnih.govmasterorganicchemistry.com

For example, 3-methyl-2-thiophenecarboxylic acid can be produced by reacting 2-chloro-3-methylthiophene (B80250) with magnesium in the presence of an alkyl halide to form a Grignard reagent, which is then reacted with carbon dioxide and subsequently acidified. epo.org Similarly, lithiation of a thiophene derivative followed by quenching with carbon dioxide is a common strategy. nih.govacs.org The regioselectivity of the lithiation can be controlled by the choice of base and reaction conditions. acs.org

| Starting Material | Reagents | Product | Yield | Reference |

|---|---|---|---|---|

| 2-chloro-3-methylthiophene | 1. Mg, alkyl halide 2. CO2 3. Acid | 3-methyl-2-thiophenecarboxylic acid | High | epo.org |

| 3-phenoxythiophene | 1. n-butyllithium 2. CO2 | 3-phenoxythiophene-2-carboxylic acid | 98.3% regioselectivity | acs.org |

Palladium-catalyzed carbonylation has emerged as a powerful tool for the synthesis of carboxylic acids from aryl halides or triflates. beilstein-journals.orgnih.gov This method involves the reaction of a thiophene derivative with carbon monoxide in the presence of a palladium catalyst. rsc.orgresearchgate.net Recent advancements have enabled the direct C-H carbonylation of thiophenes, offering a more direct route to thiophenecarboxylic acids. rsc.orgresearchgate.net

A novel palladium-catalyzed direct carbonylation of thiophenes using a CO/CO2 binary gas system has been developed, leading to the corresponding carboxylic acids in up to quantitative yields. rsc.orgresearchgate.net This method utilizes a catalytic amount of Pd(OAc)2 and has been shown to be effective for a range of thiophene derivatives. rsc.orgresearchgate.net The use of a palladium catalyst provides an alternative to the traditional Grignard-based methods and can be advantageous in certain synthetic contexts. beilstein-journals.orgnih.gov

| Thiophene Substrate | Catalyst System | Product | Yield | Reference |

|---|---|---|---|---|

| 2-ethylthiophene | Pd(OAc)2, p-benzoquinone, CO/CO2 | 5-ethylthiophene-2-carboxylic acid | 75% | rsc.org |

| 2,4-dibromo-3-methylthiophene | Palladium catalyst, CO | 4-bromo-3-methyl-2-thiophenecarboxylic acid | - | beilstein-journals.org |

Advanced and Sustainable Synthetic Approaches

Catalytic Synthesis Methods

The synthesis of 2-thiophenecarboxylic acids and their derivatives has been significantly advanced through the development of novel catalytic systems. These methods offer alternatives to classical synthetic routes, often providing improved yields and milder reaction conditions. Research has identified several transition metal catalysts, including those based on vanadium, iron, and molybdenum, that are effective for the carboxylation of thiophenes.

One notable method involves the reaction of thiophenes with a carbon tetrachloride-methanol-catalyst system to produce 2-thiophenecarboxylic acid and its derivatives in total yields of 44-85% researchgate.net. The catalysts of choice for this reaction are iron(III) acetylacetonate (B107027) (Fe(acac)₃), vanadyl acetylacetonate (VO(acac)₂), and molybdenum hexacarbonyl (Mo(CO)₆) researchgate.net. The reaction mechanism is proposed to involve the oxidation of methanol (B129727) by carbon tetrachloride to form key intermediates that facilitate the oxymethylation of thiophene at the 2-position, which is subsequently oxidized to the carboxylic acid researchgate.net. The yield of the final product is dependent on the catalyst concentration; for instance, using VO(acac)₂ at concentrations of 0.1, 0.2, and 1.0 mol% relative to thiophene resulted in yields of 25%, 31%, and 45%, respectively semanticscholar.org.

Another significant catalytic approach is the liquid phase aerobic oxidation of 2-acetylthiophene (B1664040) to 2-thiophenecarboxylic acid. This process utilizes a dual catalyst system, commonly composed of manganese and cobalt salts such as manganese(II) acetate (B1210297) (Mn(OAc)₂) and cobalt(II) acetate (Co(OAc)₂) or their nitrate (B79036) counterparts acs.org. The reactions are typically conducted in acetic acid under an oxygen atmosphere. This method is a key step in producing precursors for important agrochemicals and demonstrates the industrial applicability of catalytic oxidation in thiophene chemistry acs.org.

| Catalyst System | Substrate | Product | Solvent | Yield | Reference |

| VO(acac)₂, Fe(acac)₃, or Mo(CO)₆ with CCl₄-CH₃OH | Thiophene | Methyl 2-thiophenecarboxylate | Methanol | 44-85% (total) | researchgate.net |

| Mn(OAc)₂ / Co(OAc)₂ | 2-Acetylthiophene | 2-Thiophenecarboxylic Acid | Acetic Acid | High | acs.org |

| Palladium catalyst | 2,4-dibromo-3-methylthiophene | 4-bromo-3-methyl-2-thiophenecarboxylic acid | Not specified | Not specified | beilstein-journals.orgnih.govresearchgate.net |

Principles of Green Chemistry in Synthesis Design

The integration of green chemistry principles into the synthesis of thiophene derivatives is a growing area of focus, aimed at reducing the environmental impact of chemical processes. researchgate.neteurekaselect.com These principles emphasize the reduction or elimination of hazardous substances, the use of renewable feedstocks, and the design of energy-efficient processes. For thiophene synthesis, this involves developing methodologies that are more sustainable than traditional approaches. rsc.org

Key strategies in the green synthesis of thiophenes include the use of alternative and more environmentally benign solvents. For example, deep eutectic solvents and imidazolium (B1220033) ionic liquids have been explored as green alternatives to classical volatile organic solvents. rsc.org Furthermore, solvent-free reaction conditions represent an ideal scenario, minimizing waste and simplifying product purification. rsc.org

Synthesis of Key Halogenated Thiophene-2-carboxylic Acid Derivatives as Building Blocks

Halogenated thiophene-2-carboxylic acids are crucial intermediates and building blocks for the synthesis of a wide range of more complex molecules, including agrochemicals. beilstein-journals.orgnih.govresearchgate.net The development of efficient and scalable routes to these precursors is therefore of significant importance.

One key target, 4-bromo-3-methyl-2-thiophenecarboxylic acid, can be synthesized from 3-methylthiophene. A one-pot bromination/debromination procedure yields the key intermediate, 2,4-dibromo-3-methylthiophene. beilstein-journals.orgresearchgate.net Following this, the carboxylic acid functionality can be introduced through two primary methods: a Grignard reaction involving metallation followed by carbonation with carbon dioxide (CO₂), or a palladium-catalyzed carbonylation procedure under carbon monoxide (CO) pressure. beilstein-journals.orgnih.govresearchgate.net The resulting carboxylic acid can then be readily converted to the corresponding acid chloride, 4-bromo-3-methyl-2-thiophenecarbonyl chloride, by treatment with thionyl chloride (SOCl₂). beilstein-journals.orgnih.gov

For the synthesis of polychlorinated derivatives, such as 3,4,5-trichloro-2-thiophenecarboxylic acid, tetrachlorothiophene (B1294677) serves as the starting material. The carboxylic acid group is introduced at the 2-position via metallation followed by carbonation. This can be achieved through a lithiation reaction using n-butyllithium or via a Grignard method. beilstein-journals.org The resulting trichloro-2-thiophenecarboxylic acid is then converted to the acid chloride, 3,4,5-trichloro-2-thiophenecarbonyl chloride, using thionyl chloride. beilstein-journals.org These efficient synthetic routes have enabled the large-scale development of new chemical entities derived from these halogenated thiophene building blocks. beilstein-journals.orgresearchgate.net

| Starting Material | Key Intermediate(s) | Reagents | Product | Reference |

| 3-Methylthiophene | 2,4-dibromo-3-methylthiophene | 1. Brominating agent 2. Grignard formation + CO₂ or Pd-catalyzed carbonylation | 4-bromo-3-methyl-2-thiophenecarboxylic acid | beilstein-journals.orgnih.govresearchgate.net |

| Tetrachlorothiophene | 2-lithio-3,4,5-trichlorothiophene or corresponding Grignard reagent | 1. n-Butyllithium or Mg/1,2-dibromoethane 2. CO₂ | 3,4,5-trichloro-2-thiophenecarboxylic acid | beilstein-journals.org |

| 4-bromo-3-methyl-2-thiophenecarboxylic acid | - | Thionyl chloride (SOCl₂) | 4-bromo-3-methyl-2-thiophenecarbonyl chloride | beilstein-journals.orgnih.gov |

| 3,4,5-trichloro-2-thiophenecarboxylic acid | - | Thionyl chloride (SOCl₂) | 3,4,5-trichloro-2-thiophenecarbonyl chloride | beilstein-journals.org |

Reactivity and Chemical Transformations of 3 Formyl 2 Thiophenecarboxylic Acid

Aldehyde Group Reactivity

The aldehyde group in 3-Formyl-2-thiophenecarboxylic acid is a site of significant chemical activity, readily participating in a variety of condensation, oxidation, and reduction reactions.

Condensation Reactions

The formyl group is a classic electrophile for carbon-carbon bond formation via condensation reactions. Two of the most prominent examples are the Knoevenagel condensation and the Wittig reaction.

The Knoevenagel condensation involves the reaction of an aldehyde with a compound containing an active methylene (B1212753) group, catalyzed by a weak base. nih.govnumberanalytics.com For this compound, this provides a pathway to various α,β-unsaturated compounds. youtube.com The reaction is typically catalyzed by a mild base like piperidine (B6355638) or pyridine (B92270). youtube.comhhu.de When reacted with active methylene compounds such as malonic acid or its esters, it yields 3-(thienyl)acrylic acid derivatives. hhu.deuva.nl A notable variant is the Doebner modification, which uses pyridine as a solvent and a reactant with a carboxylic acid group, like malonic acid, often resulting in condensation followed by decarboxylation. numberanalytics.com

The Wittig reaction offers a reliable method for converting aldehydes into alkenes by reacting them with a phosphorus ylide (a Wittig reagent). justia.comrsc.orggoogle.com This reaction is highly versatile, allowing for the introduction of a wide range of substituents depending on the structure of the ylide. The geometry of the resulting alkene is influenced by the nature of the ylide; stabilized ylides typically yield (E)-alkenes, whereas non-stabilized ylides favor the formation of (Z)-alkenes. justia.comgoogle.com

| Reaction Type | Reagent Class | Typical Catalyst/Conditions | Product Type |

|---|---|---|---|

| Knoevenagel Condensation | Active Methylene Compounds (e.g., Malononitrile, Diethyl malonate, Nitroethane) | Weak amine base (e.g., Piperidine, Pyridine) | α,β-Unsaturated Thiophene (B33073) Derivative |

| Wittig Reaction | Phosphonium Ylide (e.g., Ph3P=CHR) | Strong base for ylide generation (e.g., n-BuLi, NaH) | Thienyl-substituted Alkene |

Oxidation Reactions

The aldehyde group can be readily oxidized to a carboxylic acid group, which in the case of this compound would result in the formation of thiophene-2,3-dicarboxylic acid. This transformation can be achieved using various oxidizing agents. While specific studies on this compound are limited, analogous transformations on other thiophenecarboxaldehydes are well-documented. For instance, oxidation of thiophene aldehydes has been accomplished with agents like silver oxide. snnu.edu.cn Other common oxidizing agents for converting aldehydes to carboxylic acids include potassium permanganate (B83412) (KMnO₄) and sodium hypochlorite (B82951) (NaOCl). masterorganicchemistry.com

| Oxidizing Agent | Product | Reference |

|---|---|---|

| Silver(I) oxide (Ag₂O) | Thiophene-2,3-dicarboxylic acid | snnu.edu.cn |

| Potassium permanganate (KMnO₄) | Thiophene-2,3-dicarboxylic acid | masterorganicchemistry.com |

| Sodium hypochlorite (NaOCl) | Thiophene-2,3-dicarboxylic acid | masterorganicchemistry.com |

Reduction Pathways

Reduction of the aldehyde functionality provides a route to 3-hydroxymethyl-2-thiophenecarboxylic acid. This selective reduction can be challenging due to the presence of the carboxylic acid group, but several methods are available.

Hydride Reductants: Sodium borohydride (B1222165) (NaBH₄) is a mild reducing agent commonly used for the selective reduction of aldehydes and ketones in the presence of less reactive functional groups like carboxylic acids and esters. commonorganicchemistry.comlibretexts.org The reaction is typically carried out in a protic solvent like methanol (B129727) or ethanol, where NaBH₄ donates a hydride ion to the electrophilic carbonyl carbon of the aldehyde. numberanalytics.comyoutube.com This chemoselectivity allows for the conversion of the formyl group to a hydroxymethyl group while leaving the carboxylic acid intact. youtube.com

Catalytic Hydrogenation: Another pathway is catalytic hydrogenation, where molecular hydrogen (H₂) is used in the presence of a metal catalyst. tu-chemnitz.de This method can reduce aldehydes to primary alcohols. tu-chemnitz.de The choice of catalyst and reaction conditions is crucial to ensure the selective reduction of the aldehyde without affecting the carboxylic acid or the thiophene ring.

| Reduction Method | Reagent/Catalyst | Product | Key Feature |

|---|---|---|---|

| Hydride Reduction | Sodium Borohydride (NaBH₄) | 3-Hydroxymethyl-2-thiophenecarboxylic acid | Chemoselective for the aldehyde over the carboxylic acid. youtube.comlibretexts.org |

| Catalytic Hydrogenation | H₂ / Metal Catalyst (e.g., Pd/C, PtO₂) | 3-Hydroxymethyl-2-thiophenecarboxylic acid | Conditions must be controlled to maintain selectivity. tu-chemnitz.de |

Carboxylic Acid Group Reactivity

The carboxylic acid group is the other key reactive center in the molecule, primarily undergoing reactions such as esterification and decarboxylation.

Esterification Reactions

Esterification is the process of converting a carboxylic acid into an ester. Several methods exist for this transformation.

The Fischer-Speier esterification is a classic acid-catalyzed reaction between a carboxylic acid and an excess of an alcohol. The reaction is an equilibrium process, and to drive it towards the ester product, water is typically removed, or a large excess of the alcohol is used.

Milder, more modern methods are also frequently employed. One such method involves the use of a coupling agent like dicyclohexylcarbodiimide (B1669883) (DCC) in the presence of a catalyst such as 4-dimethylaminopyridine (B28879) (DMAP). This reaction proceeds under neutral, room temperature conditions. Another mild technique is the reaction with diazoalkanes, which can be generated in situ for safety, providing a highly efficient route to esters.

| Method | Reagents | Conditions | Product |

|---|---|---|---|

| Fischer Esterification | Alcohol (e.g., Methanol, Ethanol), Acid Catalyst (e.g., H₂SO₄) | Reflux, often with water removal | 3-Formyl-2-thiophene carboxylate ester |

| DCC/DMAP Coupling | Alcohol, Dicyclohexylcarbodiimide (DCC), 4-Dimethylaminopyridine (DMAP) | Room temperature, neutral pH | 3-Formyl-2-thiophene carboxylate ester |

| Diazoalkane Esterification | Diazoalkane (e.g., Diazomethane) | Mild, often quantitative | 3-Formyl-2-thiophene carboxylate ester |

Decarboxylation Pathways

Decarboxylation is the removal of the carboxyl group, releasing carbon dioxide. While simple thermal decarboxylation can be difficult for aromatic carboxylic acids, several catalytic methods have been developed.

Metal-Catalyzed Protodecarboxylation: Heteroaromatic carboxylic acids can undergo protodecarboxylation, where the -COOH group is replaced by a hydrogen atom. This reaction can be catalyzed by metal salts, such as silver carbonate (Ag₂CO₃) in the presence of acetic acid, or by palladium catalysts.

Decarboxylative Coupling/Functionalization: More advanced synthetic strategies utilize the carboxylic acid as a "traceless directing group." In these reactions, the carboxyl group first directs a metal catalyst to functionalize a nearby C-H bond (for example, olefination or arylation). In a subsequent step, the carboxyl group is removed via decarboxylation, yielding a product that would be difficult to synthesize directly. This approach has been used for various thiophenecarboxylic acids.

| Pathway | Reagents/Catalyst | Product | Description |

|---|---|---|---|

| Protodecarboxylation | Ag₂CO₃/AcOH or Pd catalyst | 3-Formylthiophene | Replacement of the -COOH group with a hydrogen atom. |

| Decarboxylative Functionalization | Rh or Pd catalyst, coupling partner (e.g., alkene) | Functionalized 3-Formylthiophene | The carboxyl group directs a C-H activation event before being removed. |

Amidation and Other Carboxyl Derivatizations

The carboxylic acid moiety of this compound is a prime site for derivatization, allowing for the synthesis of amides, esters, and other related compounds. These transformations typically proceed via activation of the carboxyl group to enhance its electrophilicity.

A common and effective method for forming amides and esters is the use of coupling agents. In aqueous solutions, water-soluble carbodiimides like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDAC) are frequently employed, often in conjunction with N-hydroxysulfosuccinimide (NHSS) to improve efficiency and yield. thermofisher.com For reactions in organic solvents, dicyclohexylcarbodiimide (DCC) and diisopropylcarbodiimide (DIC) are standard reagents that facilitate the formation of an active intermediate, which is then readily attacked by an amine or alcohol nucleophile. thermofisher.com

Alternatively, the carboxylic acid can be converted into a more reactive acyl chloride. This is typically achieved by treatment with reagents such as thionyl chloride (SOCl₂) or oxalyl chloride. The resulting 3-formyl-2-thiophenecarbonyl chloride is a highly reactive intermediate that readily undergoes nucleophilic acyl substitution with a wide range of amines and alcohols to produce the corresponding amides and esters in high yields.

Modern, cost-effective methods have also been developed, such as the formamide-catalyzed activation of carboxylic acids. For instance, a system using trichlorotriazine (B8581814) (TCT) in the presence of a catalytic amount of N-formylpyrrolidine (FPyr) has been shown to be effective for the amidation of structurally related aromatic acids like 3-formylbenzoic acid, a protocol that could be adapted for this compound. rsc.org

Table 1: Selected Derivatization Reactions of the Carboxyl Group

| Starting Material | Reagents | Product Type |

| This compound | Amine, EDAC/NHSS (aq.) or DCC (org.) | Amide |

| This compound | Alcohol, EDAC/NHSS (aq.) or DCC (org.) | Ester |

| This compound | SOCl₂ or (COCl)₂ then Amine/Alcohol | Amide/Ester |

| This compound | Amine, TCT, cat. FPyr | Amide |

Thiophene Ring Reactivity

The thiophene ring, while aromatic, exhibits distinct reactivity patterns compared to benzene (B151609), which are further modulated by the attached formyl and carboxylic acid groups.

Electrophilic Aromatic Substitution Patterns

The thiophene ring is generally more susceptible to electrophilic aromatic substitution (SEAr) than benzene due to the ability of the sulfur atom to stabilize the cationic intermediate (the Wheland intermediate or σ-complex). chemicalbook.comwikipedia.org However, in this compound, both the formyl (-CHO) and carboxylic acid (-COOH) groups are strongly electron-withdrawing. These groups deactivate the aromatic ring towards electrophilic attack by reducing its electron density. dalalinstitute.com

In the thiophene system, electrophilic attack typically occurs at the C2 or C5 positions, which are more reactive than the C3 and C4 positions. chemicalbook.com For this compound, positions C2 and C3 are occupied. The two deactivating groups will direct incoming electrophiles primarily to the C5 position. The C4 position is electronically disfavored due to its proximity to both electron-withdrawing groups and is also more sterically hindered. This is supported by related chemistry, where the bromination of 3-thiophenecarboxylic acid with N-bromosuccinimide (NBS) occurs at the C2 and C5 positions, demonstrating the accessibility and reactivity of the C5 position even with a deactivating group present. rsc.org Therefore, electrophilic reactions such as nitration, halogenation, or sulfonation on this compound are predicted to yield the 5-substituted derivative.

Metalation and Halogen-Metal Exchange Reactions

The direct metalation of this compound is complicated by the presence of the acidic carboxylic proton. Strong bases like organolithium reagents (e.g., n-butyllithium) would simply deprotonate the carboxylic acid rather than a C-H bond on the thiophene ring. To achieve ring metalation, the carboxylic acid group would first need to be protected. A sterically hindered ester, such as a "super silyl (B83357) ester," could potentially serve as a protecting group that is robust enough to withstand the highly nucleophilic conditions of lithiation. nih.gov

A more viable strategy for generating an organometallic derivative is through a halogen-metal exchange reaction. This approach would involve first synthesizing a halogenated precursor, for example, 5-bromo-3-formyl-2-thiophenecarboxylic acid (after protection of the acid). Treatment of this bromo-derivative with an organolithium reagent like n-butyllithium would lead to a rapid bromine-lithium exchange, generating the 5-lithio-thiophene derivative. The choice of solvent is critical in these reactions; for related halogenated thiophenes, methyl t-butyl ether (MTBE) has been shown to be superior to tetrahydrofuran (B95107) (THF), as THF can lead to undesired side reactions. beilstein-journals.orgresearchgate.net This lithiated intermediate can then be reacted with various electrophiles to introduce a wide range of substituents at the C5 position.

Table 2: Strategies for Generating Organometallic Intermediates

| Strategy | Precursor | Reagents | Intermediate |

| Direct Metalation | Protected this compound | n-BuLi, MTBE, -78 °C | Protected 5-lithio-3-formyl-2-thiophenecarboxylate |

| Halogen-Metal Exchange | Protected 5-bromo-3-formyl-2-thiophenecarboxylic acid | n-BuLi, MTBE, -78 °C | Protected 5-lithio-3-formyl-2-thiophenecarboxylate |

Cross-Coupling Reactions (e.g., Suzuki-Miyaura with related boronic acids)

Transition metal-catalyzed cross-coupling reactions are powerful tools for forming new carbon-carbon bonds. The Suzuki-Miyaura reaction, which couples an organoboron compound with an organohalide in the presence of a palladium catalyst, is particularly prominent. umich.edu

To participate in a Suzuki coupling, this compound would need to be converted into either a boronic acid (or its ester equivalent) or a halide. For example, the corresponding 5-bromo derivative (synthesized via electrophilic bromination) could serve as the halide partner. Alternatively, the 5-lithio intermediate generated from halogen-metal exchange could be quenched with a trialkyl borate (B1201080) (e.g., trimethyl borate) followed by acidic workup to yield 3-formyl-5-(dihydroxyboranyl)-2-thiophenecarboxylic acid. This thiophene boronic acid could then be coupled with various aryl or heteroaryl halides. The reactivity of related compounds, such as 2-formyl-3-thiopheneboronic acid, in palladium-catalyzed Suzuki couplings demonstrates the feasibility of this approach. sigmaaldrich.com Such reactions provide a modular route to complex biaryl and heteroaryl structures.

Table 3: Hypothetical Suzuki-Miyaura Coupling Pathway

| Step | Thiophene Substrate | Reagents | Product |

| 1. Halogenation | This compound (protected) | NBS | 5-Bromo-3-formyl-2-thiophenecarboxylic acid (protected) |

| 2. Coupling | 5-Bromo-3-formyl-2-thiophenecarboxylic acid (protected) | Arylboronic acid, Pd catalyst (e.g., Pd(PPh₃)₄), base | 5-Aryl-3-formyl-2-thiophenecarboxylic acid (protected) |

Derivatization Strategies for Functional Group Interconversion and Further Functionalization

The formyl and carboxyl groups on the thiophene ring are not merely spectators; they are active participants that can be transformed into a variety of other functionalities, greatly expanding the synthetic utility of the core scaffold. interchim.com

The formyl group can undergo a range of classic aldehyde reactions. It can be reduced to a hydroxymethyl group using mild reducing agents like sodium borohydride, or oxidized to a second carboxylic acid group using stronger oxidants such as potassium permanganate. A particularly useful transformation is the Knoevenagel condensation, where the aldehyde reacts with active methylene compounds (e.g., malononitrile, diethyl malonate) in the presence of a base to form a new carbon-carbon double bond, yielding thienylacrylic acid derivatives. e-bookshelf.demdpi.com Furthermore, modern methods allow for the direct oxidative amidation of the aldehyde to an amide. organic-chemistry.org

The carboxylic acid group can also be readily transformed. Its reduction, typically requiring a stronger reducing agent than for an aldehyde (e.g., borane (B79455) or lithium aluminum hydride, after protection of the formyl group), yields the corresponding primary alcohol. A powerful strategy for functional group interconversion is the conversion of the carboxylic acid to a primary amine. This can be achieved by first forming an amide and then subjecting it to a Hofmann rearrangement, or through a Curtius or Schmidt reaction. A more direct, multi-step, one-pot procedure involves coupling the carboxylic acid with a half-protected diamine, followed by deprotection to reveal a primary amine. thermofisher.com Catalytic methods for the reductive amination of carboxylic acids, which first form an amide in situ followed by zinc-catalyzed reduction, also provide a pathway to amines. researchgate.net

Table 4: Functional Group Interconversion Strategies

| Functional Group | Reaction Type | Reagents | New Functional Group |

| Formyl (-CHO) | Reduction | NaBH₄ | Hydroxymethyl (-CH₂OH) |

| Formyl (-CHO) | Oxidation | KMnO₄ | Carboxyl (-COOH) |

| Formyl (-CHO) | Knoevenagel Condensation | CH₂(CN)₂, base | Vinyl dinitrile (-CH=C(CN)₂) |

| Carboxyl (-COOH) | Reduction | LiAlH₄ (with protected aldehyde) | Hydroxymethyl (-CH₂OH) |

| Carboxyl (-COOH) | Conversion to Amine | 1. SOCl₂ 2. NaN₃ 3. H₂O, heat (Curtius) | Amino (-NH₂) |

| Carboxyl (-COOH) | Reductive Amination | Amine, Phenylsilane, Zn(OAc)₂ | Amine (-CH₂-NRR') |

Precursors for Advanced Heterocyclic Systems

The adjacent aldehyde and carboxylic acid functionalities on the thiophene ring of this compound provide a reactive platform for various cyclization reactions. This enables the synthesis of fused-ring systems where the thiophene moiety is annulated with another heterocyclic ring, leading to the formation of diverse and complex scaffolds.

The construction of thiophene-fused heterocycles is a significant area of research due to the unique chemical and biological properties of these systems. The reactivity of the formyl and carboxyl groups in this compound can be exploited to synthesize a variety of fused systems. For instance, condensation reactions with dinucleophiles are a common strategy. The reaction with amidines, for example, can lead to the formation of thieno[3,2-d]pyrimidines, which are known for their diverse pharmacological activities. Similarly, reactions with hydrazines can yield thieno[3,2-c]pyrazoles, and reactions with compounds containing active methylene groups adjacent to a nitrile can lead to thieno[3,2-b]pyridines. These fused systems are of great interest in medicinal chemistry.

Table 1: Examples of Thiophene-Fused Heterocyclic Systems Potentially Derived from this compound

| Heterocyclic System | Potential Reagents |

|---|---|

| Thieno[3,2-d]pyrimidine | Amidines, Urea |

| Thieno[3,2-c]pyrazole | Hydrazine and its derivatives |

| Thieno[3,2-b]pyridine | Cyanomethylene compounds (e.g., malononitrile) |

The electrophilic nature of the formyl group and the nucleophilic reactivity of the carboxylic acid (or its derivatives) in this compound make it an ideal starting material for synthesizing novel nitrogen-containing heterocycles. Multicomponent reactions, which allow for the construction of complex molecules in a single step, are often employed for this purpose.

The formyl group can readily undergo condensation with primary amines to form Schiff bases, which can then undergo further intramolecular reactions. The carboxylic acid group can be converted into more reactive derivatives, such as acid chlorides or esters, to facilitate reactions. For example, reaction with amino acids could lead to the formation of complex structures incorporating a peptide bond. These synthetic strategies open avenues to a vast library of novel nitrogen-containing heterocyclic compounds with potential applications in various fields of chemical and biological research.

Building Block in Complex Molecule Synthesis

The thiophene ring is considered a "privileged" scaffold in medicinal chemistry, meaning it is a structural motif that is recurrent in biologically active compounds. This compound, as a functionalized thiophene, is therefore a valuable building block for the synthesis of complex molecules with potential therapeutic or agrochemical applications.

Thiophenecarboxylic acid derivatives are key intermediates in the synthesis of various commercial products. For instance, halogenated 2-thiophenecarboxylic acid derivatives are crucial building blocks for a new family of 1,2,4-triazole (B32235) insecticides. beilstein-journals.org These insecticides exhibit targeted activity coupled with low mammalian toxicity. beilstein-journals.org The development of efficient synthetic routes to these thiophene-based intermediates is therefore of significant industrial importance. beilstein-journals.org

In the pharmaceutical industry, thiophene derivatives are integral to a wide range of drugs. The structural features of this compound make it a potential intermediate for the synthesis of novel active pharmaceutical ingredients (APIs). The ability to further functionalize the formyl and carboxylic acid groups allows for the fine-tuning of the molecule's properties to achieve desired biological activity.

The strategic modification of the this compound scaffold can lead to the design of novel therapeutic agents. The thiophene core can act as a bioisostere for a benzene ring, offering potential advantages in terms of metabolic stability and pharmacokinetic properties. The formyl and carboxylic acid groups serve as handles for introducing various substituents to explore structure-activity relationships (SAR).

Research has shown that thiophene-based compounds have potential as anti-inflammatory agents by inhibiting enzymes like cyclooxygenase (COX) and lipoxygenase (LOX). mdpi.com They have also been explored for the treatment of neurodegenerative disorders. tandfonline.com The versatility of this compound allows medicinal chemists to systematically modify its structure to optimize its interaction with biological targets and develop new drugs for a range of diseases.

D-amino acid oxidase (DAAO) is a flavoenzyme that degrades D-serine, a key neuromodulator in the central nervous system. frontiersin.org Inhibition of DAAO is a promising therapeutic strategy for treating neurological and psychiatric disorders, such as schizophrenia, by increasing the levels of D-serine. frontiersin.orgresearchgate.net

Several potent and selective DAAO inhibitors are based on a thiophene-fused heterocyclic core. researchgate.net One such example is 4H-Thieno[3,2-b]pyrrole-5-carboxylic acid, which has been identified as a potent DAAO inhibitor. scbt.com The structural similarity of this inhibitor to a cyclized derivative of this compound highlights the potential of the latter as a starting material for the synthesis of novel DAAO inhibitors. The formyl and carboxylic acid groups can be utilized to construct the fused pyrrole (B145914) ring, and further modifications can be made to optimize the inhibitory activity.

Table 2: Research Findings on Thiophene-Based D-amino acid oxidase (DAAO) Inhibitors

| Compound | Finding | Reference |

|---|---|---|

| 4H-Thieno[3,2-b]pyrrole-5-carboxylic acid | A cell-permeable thienopyrrole compound that potently inhibits the cellular activity of DAAO. | scbt.commerckmillipore.com |

| Fused pyrrole carboxylic acids | Discovered as novel and potent DAAO inhibitors. | researchgate.net |

| General thiophene derivatives | Explored as emerging therapeutics for neurodegenerative disorders, with DAAO being a relevant target. | tandfonline.com |

Theoretical and Computational Studies on 3 Formyl 2 Thiophenecarboxylic Acid and Analogues

Molecular Orbital Studies

Molecular orbital (MO) theory is fundamental to understanding the electronic structure and properties of molecules. Computational studies on thiophene (B33073) derivatives often involve MO calculations to determine the energies and shapes of frontier orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy gap between HOMO and LUMO is a crucial parameter for predicting a molecule's stability and reactivity. mdpi.com

Standard ab initio molecular orbital calculations at the G2(MP2) and G2 levels have been performed on 2- and 3-thiophenecarboxylic acids to determine their gas-phase enthalpies of formation. csic.es These high-level calculations provide reliable thermochemical data. Similarly, MO calculations using the MNDO (Modified Neglect of Diatomic Overlap) method have been successfully applied to predict the stable conformations of substituted 2-thiophenecarboxylic acid methyl esters, which helps in the interpretation of their NMR spectra. oup.com Studies on thiophene oligomers also utilize MO analysis to understand their electronic structure. researchgate.net

| Property | 2-Thiophenecarboxylic Acid | 3-Thiophenecarboxylic Acid |

| Experimental Gas-Phase Enthalpy of Formation (kJ·mol⁻¹) | -348.1 ± 2.6 | -353.4 ± 2.7 |

| Calculated G2(MP2) Enthalpy of Formation (kJ·mol⁻¹) | -349.5 | -354.2 |

| Calculated G2 Enthalpy of Formation (kJ·mol⁻¹) | -352.0 | -356.7 |

| Data sourced from a study on the experimental and computational thermochemistry of thiophenecarboxylic acids. csic.es |

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) has become a widespread quantum mechanical approach for investigating the properties of molecular systems due to its balance of accuracy and computational cost. nih.gov DFT calculations are used to determine optimized molecular structures, energies, electronic properties, and to simulate vibrational spectra for thiophene derivatives. mdpi.com

For instance, DFT calculations have been employed to study five synthesized 2-thiophene carboxylic acid thiourea (B124793) derivatives, predicting their electronic properties such as ionization potential, electron affinity, and electronic excitation energies. mdpi.com The results from these calculations help in understanding the stability and reactivity of the molecules, with a smaller HOMO-LUMO gap generally indicating higher reactivity. mdpi.com

DFT has also been instrumental in elucidating reaction mechanisms. A detailed investigation of the palladium-catalyzed carboxylation of thiophene with CO2 utilized DFT to map out the entire reaction pathway, identifying intermediates, transition states, and calculating associated energy barriers. mdpi.com This type of study is crucial for optimizing reaction conditions and designing new catalytic systems.

| Application of DFT | Investigated Properties | Example Compound(s) | Reference |

| Electronic Properties | Ionization potential, electron affinity, HOMO-LUMO gap | 2-Thiophene carboxylic acid thiourea derivatives | mdpi.com |

| Reaction Mechanism | Intermediates, transition states, energy barriers | Thiophene (in carboxylation reaction) | mdpi.com |

| Thermochemistry | Enthalpies of formation | 2- and 3-Thiophenecarboxylic acids | csic.es |

| Structural Analysis | Optimized molecular geometry, conformational stability | N-formyl-L-serine-L-alanine-NH2 dipeptide (as a general example) | nih.gov |

Conformational Analysis and Molecular Stability Investigations

Conformational analysis involves the study of the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. unicamp.br These different arrangements, or conformers, can have different potential energies, and computational methods are essential for identifying the most stable (lowest energy) conformations. oup.comnih.gov

For thiophenecarboxylic acids, a key conformational feature is the orientation of the carboxylic acid group relative to the thiophene ring. Computational studies, including both ab initio MO calculations and DFT, have been used to investigate the relative stabilities of thiophene-based isomers. A combined experimental and computational study concluded that 3-thiophenecarboxylic acid is slightly more stable than its 2-isomer counterpart. csic.es The calculated difference in stability is small, consistent with experimental observations. csic.es

MNDO molecular orbital calculations have been used to predict the stable conformations of methyl (substituted 2-thiophenecarboxylate)s, which was crucial for interpreting deviations from the additivity rule in their 13C NMR spectra, suggesting steric and electronic interactions between adjacent substituents. oup.com Such studies demonstrate how conformational analysis provides a vital link between molecular structure and observable spectroscopic properties.

Reaction Mechanism Elucidation (e.g., Carboxylation Pathways)

Computational chemistry, particularly DFT, is a powerful tool for elucidating complex reaction mechanisms at a molecular level. mdpi.com A prime example is the study of the palladium-catalyzed carboxylation of thiophene with carbon dioxide, which is a method for synthesizing thiophenecarboxylic acids. mdpi.com

DFT calculations revealed a multi-step mechanism for this transformation: mdpi.com

C–H Bond Cleavage: The reaction begins with the deprotonation of thiophene by palladium(II) acetate (B1210297), leading to the formation of a σ-palladium complex (a carbanion).

Acetic Acid Elimination: An intermediate is formed that involves a weak interaction between a hydrogen atom on the acetic acid and the thiophene ring. The removal of the acetic acid molecule is endergonic. mdpi.com

CO2 Insertion: The nucleophilic carbon of the thiophene ring attacks the electrophilic carbon of CO2. This CO2 insertion step, which proceeds through a three-membered cyclic conformation involving the palladium atom, is the rate-determining step for the entire reaction process. mdpi.com

The calculated energy barrier for the crucial CO2 insertion step was found to be 27.60 kcal/mol. mdpi.com This detailed mechanistic insight, derived purely from computation, is invaluable for understanding and improving the synthesis of thiophenecarboxylic acids.

| Reaction Step | Description | Energy Barrier (kcal/mol) | Key Finding |

| 1. C-H Bond Activation | Deprotonation of thiophene by palladium acetate. | - | Formation of a σ-palladium complex. |

| 2. Acetic Acid Elimination | Removal of an acetic acid molecule. | 14.84 (endergonic) | Necessary step before CO2 insertion. |

| 3. CO2 Insertion | Nucleophilic attack of the thiophene on CO2. | 27.60 | Rate-determining step of the overall reaction. |

| Data sourced from a DFT study on the palladium-catalyzed carboxylation of thiophene. mdpi.com |

Structure-Activity Relationship (SAR) Modeling Focused on Chemical Interactions

Structure-Activity Relationship (SAR) studies aim to connect the chemical structure of a compound with its biological activity, guiding the design of more potent and specific molecules. collaborativedrug.comazolifesciences.com Computational modeling plays a key role in SAR by explaining how a molecule interacts with its biological target, such as an enzyme active site. nih.gov

For thiophene carboxylic acids, SAR studies have identified them as a new class of D-amino acid oxidase (DAO) inhibitors. nih.gov A combination of experimental screening, crystallography, and molecular dynamics simulations was used to understand their mechanism of action. Key findings from these studies include:

Binding Mode: Crystal structures of human DAO in complex with thiophene carboxylic acid inhibitors revealed that the thiophene ring stacks tightly with a tyrosine residue (Tyr224) in the active site. nih.gov This specific interaction is crucial for their inhibitory potency.

Substituent Effects: SAR studies showed that small substituents on the thiophene ring of both 2-carboxylic and 3-carboxylic acid scaffolds are well-tolerated. However, in a sharp contrast to other classes of DAO inhibitors, the addition of larger side chains to the thiophene ring led to a significant or complete loss of inhibitory activity. nih.gov

This type of integrated computational and experimental approach provides a detailed picture of the chemical interactions driving biological activity and offers clear guidance for future drug design efforts.

| Compound Scaffold | Modification | Effect on DAO Inhibitory Activity | Reference |

| Thiophene-2-carboxylic acid | Addition of a side chain | Significant loss of potency | nih.gov |

| Thiophene-3-carboxylic acid | Addition of a side chain | Significant loss of potency | nih.gov |

| Other aryl carboxylic acids | Addition of a side chain | Often leads to increased potency | nih.gov |

Advanced Analytical Techniques for Characterization and Reaction Monitoring in Research

Spectroscopic Methods

Spectroscopy is a cornerstone in the characterization of 3-Formyl-2-thiophenecarboxylic acid, offering non-destructive and highly detailed molecular insights.

Infrared (IR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule. In this compound, the IR spectrum reveals characteristic absorption bands that confirm its structure. The presence of a carboxylic acid is indicated by a broad absorption in the range of 2500-3300 cm⁻¹. The carbonyl (C=O) stretching vibration of the carboxylic acid typically appears around 1720-1680 cm⁻¹, while the formyl group's carbonyl stretch is also found in a similar region, approximately 1680 cm⁻¹.

Table 1: Key IR Absorption Bands for this compound

| Functional Group | Absorption Range (cm⁻¹) |

|---|---|

| Carboxylic Acid O-H | 2500-3300 (broad) |

| Carboxylic Acid C=O | 1720-1680 |

| Formyl C=O | ~1680 |

| C-H (aromatic) | ~3100 |

This table is based on established infrared spectroscopy data for the functional groups present in the molecule.

Nuclear Magnetic Resonance (NMR) spectroscopy is indispensable for elucidating the carbon-hydrogen framework of this compound. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of each atom.

In the ¹H NMR spectrum, the aldehydic proton of the formyl group is typically observed as a singlet at a low field, around 9.8-10.0 ppm. rsc.org The protons on the thiophene (B33073) ring appear in the aromatic region, and their specific chemical shifts and coupling constants help to confirm the substitution pattern. For instance, in a related compound, methyl 3-formyl-2-thiophenecarboxylate, the aldehydic proton resonance was found at a lower field (by 0.54-0.65 ppm) compared to 2-thiophenecarbaldehyde. oup.com

The ¹³C NMR spectrum provides information on the different carbon environments. The carbonyl carbons of the carboxylic acid and the formyl group are typically found in the downfield region of the spectrum, often above 160 ppm. wisc.eduyoutube.com The carbons of the thiophene ring will have distinct signals in the aromatic region.

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|

| Carboxylic Acid H | 12.0-13.0 | 160-170 |

| Formyl H | 9.8-10.0 | 180-190 |

| Thiophene H | 7.0-8.5 | 125-150 |

This table provides predicted chemical shift ranges based on typical values for similar structures.

Ultraviolet-Visible (UV-Vis) spectroscopy is used to study the electronic transitions within a molecule and is particularly useful for conjugated systems like this compound. The thiophene ring, in conjunction with the carboxyl and formyl groups, creates a conjugated system that absorbs UV light. The resulting spectrum can be used to monitor reactions and assess the purity of the compound. acs.orgtcichemicals.com For instance, the oxidation of similar furan-based compounds to their corresponding carboxylic acids shows a distinct shift in the UV-Vis absorption spectrum, which can be used to follow the reaction's progress. researchgate.net

Mass spectrometry (MS) is a vital technique for determining the molecular weight and elemental composition of this compound. acs.orgtcichemicals.com High-resolution mass spectrometry (HRMS) can provide a highly accurate molecular weight, which helps to confirm the molecular formula. The fragmentation pattern observed in the mass spectrum can also offer structural information, although for this specific compound, detailed fragmentation studies are not widely reported.

Chromatographic Techniques

Chromatographic methods are essential for the separation, purification, and analysis of this compound, particularly in complex mixtures or during reaction monitoring. acs.orgtcichemicals.com

High-Performance Liquid Chromatography (HPLC) is a primary tool for assessing the purity of this compound and for monitoring the progress of reactions in which it is a reactant or product. vwr.com Reversed-phase HPLC is a common method, where a nonpolar stationary phase is used with a polar mobile phase. sielc.comsielc.com For the analysis of related thiophenecarboxylic acids, mobile phases consisting of acetonitrile, water, and an acid like phosphoric or formic acid have been successfully employed. sielc.comsielc.com The use of a volatile acid like formic acid makes the method compatible with mass spectrometry detection (LC-MS). sielc.comnih.gov The retention time of the compound is a key identifier, and the peak area can be used for quantification.

Table 3: Typical HPLC Parameters for the Analysis of Thiophenecarboxylic Acids

| Parameter | Condition |

|---|---|

| Column | Reversed-phase (e.g., C18) |

| Mobile Phase | Acetonitrile/Water with an acid (e.g., formic acid) |

| Detection | UV or Mass Spectrometry |

This table outlines typical conditions for HPLC analysis based on methods for similar compounds.

Gas Chromatography (GC) for Volatile Species Analysis

Gas Chromatography (GC) is a powerful technique for separating and analyzing volatile and thermally stable compounds. For carboxylic acids like this compound, which may have limited volatility, derivatization is often a necessary prerequisite for successful GC analysis. This process converts the polar carboxylic acid group into a less polar and more volatile ester, such as a trimethylsilyl (B98337) (TMS) ester.

The analysis is typically performed using a high-resolution capillary column, often with a polar stationary phase to effectively separate the analyte from impurities or byproducts. A Flame Ionization Detector (FID) is commonly used for quantification due to its high sensitivity to organic compounds. nih.gov The process involves injecting the derivatized sample into a heated inlet, where it is vaporized and carried by an inert gas (the mobile phase) through the column. Separation occurs based on the differential partitioning of compounds between the mobile and stationary phases. The retention time, the time it takes for a compound to travel through the column, is a characteristic identifier.

In a research context, GC is invaluable for monitoring the progress of reactions, such as the formylation or carboxylation of thiophene precursors, and for assessing the purity of the final this compound product. beilstein-journals.orgvwr.comtcichemicals.com By analyzing aliquots of a reaction mixture over time, researchers can determine reaction kinetics and optimize conditions for yield and selectivity.

Table 1: Representative Gas Chromatography (GC) Parameters for Analysis of Derivatized Thiophene Carboxylic Acids Note: These are generalized parameters; specific conditions must be optimized for the exact analyte and instrumentation.

| Parameter | Typical Setting | Purpose |

| Column | Fused silica (B1680970) capillary column (e.g., 25-60 m) | Provides high-resolution separation of components. nih.govrsc.org |

| Stationary Phase | Polar (e.g., polyethylene (B3416737) glycol or a cyano-based phase) | Enhances separation of polar analytes like esters. |

| Injector Temperature | 250 °C | Ensures rapid and complete vaporization of the sample. rsc.org |

| Oven Program | Initial Temp: 50-100°C, Ramp: 10-20°C/min, Final Temp: 250-280°C | Creates a temperature gradient to elute compounds with a wide range of boiling points. rsc.org |

| Carrier Gas | Helium or Nitrogen | Acts as the inert mobile phase to carry the sample through the column. |

| Detector | Flame Ionization Detector (FID) | Provides sensitive and quantitative detection of organic compounds. nih.gov |

| Derivatization Agent | N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) | Converts the carboxylic acid to a more volatile silyl (B83357) ester. science.gov |

X-ray Crystallography for Structural Elucidation

X-ray Crystallography, specifically single-crystal X-ray diffraction (SCXRD), stands as the definitive method for determining the precise three-dimensional atomic arrangement of a crystalline solid. pages.dev For this compound, obtaining a suitable single crystal would allow for the unambiguous confirmation of its molecular structure, providing exact measurements of bond lengths, bond angles, and torsion angles. harvard.eduresearchgate.net

The technique involves directing a beam of X-rays onto a single crystal. The X-rays are diffracted by the electron clouds of the atoms in the crystal lattice, creating a unique diffraction pattern. pages.dev By analyzing the positions and intensities of the diffracted spots, a detailed electron density map can be constructed, from which the atomic positions are determined.

This analysis would reveal critical structural details, such as:

The planarity of the thiophene ring.

The conformation of the formyl and carboxylic acid substituents relative to the ring.

The intricate network of intermolecular interactions in the solid state, particularly hydrogen bonding between the carboxylic acid groups (forming dimers) and potential interactions involving the formyl oxygen.

This structural information is fundamental for understanding the compound's physical properties and for rationalizing its reactivity in chemical synthesis and its interactions in biological or material science applications.

Table 2: Hypothetical Crystallographic Data for this compound Note: This table presents expected data types and plausible values based on similar known structures.

| Parameter | Description | Hypothetical Value |

| Chemical Formula | The elemental composition of the molecule. | C₆H₄O₃S |

| Formula Weight | The mass of one mole of the compound. | 156.16 g/mol |

| Crystal System | The symmetry system of the crystal lattice. | Monoclinic |

| Space Group | The specific symmetry group of the crystal. | P2₁/c |

| Unit Cell Dimensions | The lengths and angles of the unit cell. | a = 8.5 Å, b = 6.0 Å, c = 12.0 Å, β = 95° |

| Volume | The volume of the unit cell. | 607 ų |

| Z | The number of molecules per unit cell. | 4 |

| Hydrogen Bonding | Key intermolecular interactions observed. | O-H···O (Carboxylic acid dimer), C-H···O |

Other Advanced Characterization Methods for Material Science Applications

When this compound is used as a monomer or a functional building block for creating advanced materials like polymers or metal-organic frameworks (MOFs), a different set of analytical techniques is required to characterize the resulting bulk material. mdpi.comrsc.org

Scanning Electron Microscopy (SEM): SEM is used to visualize the surface topography and morphology of a material with high resolution. rsc.org An electron beam is scanned across the sample's surface, and the resulting interactions generate signals that provide information about the surface features. For a polymer film or a MOF powder derived from this compound, SEM could be used to examine particle size and shape, surface texture, and the porosity of the material. core.ac.uk

Transmission Electron Microscopy (TEM): TEM provides even higher resolution images than SEM, allowing for the visualization of a material's internal structure. mdpi.comresearchgate.net A broad beam of electrons is passed through an ultrathin specimen, and the transmitted electrons are used to form an image. libretexts.org For materials incorporating the thiophene moiety, TEM could reveal the arrangement of polymer chains, the dispersion of nanoparticles within a composite, or the precise structure of nanocrystalline domains. nih.gov It is an essential tool for understanding the nanostructure of materials where function is dictated by atomic- or nanoscale arrangement. nih.gov

Atomic Force Microscopy (AFM): AFM is a scanning probe microscopy technique that can map a surface's topography at the nanoscale. researchgate.net A sharp tip attached to a cantilever is scanned across the surface, and the deflection of the cantilever is measured to create a three-dimensional map. vot.pl Beyond imaging, AFM can also probe local mechanical properties like elasticity and adhesion. researchgate.net For a thin film of a polymer synthesized using this compound, AFM could be used to measure surface roughness, identify different phases in a polymer blend, and characterize the nanomechanical properties of the material's surface. rsc.org

Table 3: Application of Advanced Microscopy Techniques in Material Science

| Technique | Information Obtained | Application Example for a Material Derived from this compound |

| Scanning Electron Microscopy (SEM) | Surface topography, morphology, particle size/shape, composition (with EDX). rsc.org | Analyzing the crystal morphology and size distribution of a synthesized Metal-Organic Framework (MOF). |

| Transmission Electron Microscopy (TEM) | Internal structure, crystallinity, lattice defects, particle dispersion. mdpi.comresearchgate.net | Visualizing the internal pore structure of a MOF or the nanostructure of a conductive polymer film. nih.gov |

| Atomic Force Microscopy (AFM) | 3D surface topography, roughness, nanomechanical properties (elasticity, adhesion). researchgate.netresearchgate.net | Mapping the surface roughness and measuring the modulus of elasticity of a thin polymer coating. vot.pl |

Catalysis in the Chemistry of 3 Formyl 2 Thiophenecarboxylic Acid

Transition Metal Catalysis (e.g., Palladium-catalyzed reactions)

Transition metal catalysis is fundamental in the synthesis and functionalization of thiophene (B33073) derivatives, including those related to 3-Formyl-2-thiophenecarboxylic acid. Palladium-based catalysts are particularly prominent, facilitating key bond-forming reactions such as carbonylation and cross-coupling.

One of the primary applications of palladium catalysis is in the carbonylation of halogenated thiophenes to introduce the carboxylic acid functionality. researchgate.netbeilstein-journals.org For instance, a palladium-catalyzed carbonylation procedure under carbon monoxide (CO) pressure can convert a bromo- or iodo-substituted thiophene into the corresponding carboxylic acid. researchgate.netbeilstein-journals.org This method is an alternative to traditional Grignard reactions followed by quenching with CO2. researchgate.netbeilstein-journals.org The choice of solvent is critical; high-boiling alcohols like 2-ethyl-1-hexanol have proven effective for carbonylations at atmospheric pressure of CO and temperatures above 100 °C, simplifying the experimental setup. researchgate.net

Palladium and copper co-catalysis has been successfully applied in decarboxylative cross-coupling reactions. thieme-connect.com In these reactions, a thiophenecarboxylic acid can be coupled with an aryl halide. The mechanism involves the coordination of a copper derivative to the carboxylate, followed by insertion into the C-C(O) bond and extrusion of CO2 to form an aryl-copper intermediate. thieme-connect.com Simultaneously, the aryl halide undergoes oxidative addition to the palladium catalyst. thieme-connect.com Subsequent transmetalation and reductive elimination yield the biaryl product. This methodology has been extended from benzoic acids to heterocyclic derivatives like thiophenecarboxylic acids. thieme-connect.com

Furthermore, palladium catalysts are instrumental in the synthesis of polymers where thiophene units are key components. For example, Pd(dppf)Cl2 has shown high catalytic activity in the coupling of thienyl Grignard reagents with aryl halides, a reaction crucial for creating conjugated polymers with specific electronic properties. rsc.org

Below is a table summarizing representative transition metal-catalyzed reactions relevant to the synthesis of thiophenecarboxylic acids.

| Reaction Type | Catalyst System | Substrates | Product Type | Ref |

| Carbonylation | Palladium Catalyst | Halogenated Thiophene, CO | Thiophenecarboxylic acid | researchgate.netbeilstein-journals.org |

| Cross-Coupling | Pd(acac)2 / CuI / 1,10-phenanthroline | Thiophenecarboxylic acid, Aryl halide | Aryl-thiophene | thieme-connect.com |

| Kumada Coupling | Pd(dppf)Cl2 | Thienyl Grignard reagent, Aryl halide | Aryl-thiophene polymer precursor | rsc.org |

| Carboxylation | Palladium(II) acetate (B1210297) | Thiophene, CO2 | Thiophenecarboxylic acid | mdpi.com |

Organocatalysis

Organocatalysis, which utilizes small organic molecules as catalysts, presents an environmentally benign alternative to metal-based systems. In the context of thiophene chemistry, organocatalysts are particularly useful in multicomponent reactions (MCRs) for the streamlined synthesis of complex heterocyclic structures.

Recent advances have employed organocatalytic systems to construct the 3-formylthiophene scaffold. For example, adaptations of the Gewald reaction, a classic MCR for thiophene synthesis, can concurrently introduce formyl and cyano groups. A four-component reaction using a ketone, elemental sulfur, a nitrile-containing compound, and an amine base catalyst like morpholine (B109124) can produce functionalized thiophenes in high yields. Such approaches are valuable for creating precursors to this compound. While direct organocatalytic transformation of this compound is less documented, the synthesis of its precursors is well-established. For instance, the Vilsmeier-Haack reaction, which uses a DMF-POCl3 system to install a formyl group, is a classic method that relies on a catalytically active Vilsmeier reagent (an organocatalytic species).

The combination of organocatalysis and water as a solvent is a growing area of interest for sustainable chemistry. thieme-connect.com While many organocatalytic systems require organic solvents, some have been developed to function effectively in the presence of large amounts of water, which is advantageous for green chemical processes. thieme-connect.com

Biocatalysis and Enzyme-Mediated Transformations

Biocatalysis leverages enzymes and whole-cell systems to perform highly selective chemical transformations under mild conditions. For a molecule like this compound, the primary targets for biocatalytic modification are the formyl and carboxylic acid groups.

Oxidoreductases are a major class of enzymes with significant potential in this area. mdpi.com Alcohol dehydrogenases (ADHs), a subset of oxidoreductases, catalyze the reversible reduction of carbonyl compounds to alcohols. mdpi.com The formyl group of this compound could be selectively reduced to a hydroxymethyl group using an appropriate ADH and a cofactor like NAD(P)H. Conversely, the corresponding 3-hydroxymethyl-2-thiophenecarboxylic acid could be oxidized to the aldehyde using an ADH under oxidative conditions. These reactions are known for their high enantioselectivity, which would be relevant if a chiral center were present or introduced. mdpi.com

Whole-cell biocatalysts, such as baker's yeast (Saccharomyces cerevisiae) and other yeast strains (Yarrowia), are often used for their cost-effectiveness and because they contain a wide array of enzymes and handle cofactor recycling internally. mdpi.com These systems are well-known for their ability to reduce ketones and aldehydes. mdpi.com Therefore, whole-cell biotransformation could be a viable method for the reduction of the formyl group on the thiophene ring.

The table below outlines potential biocatalytic transformations for this compound.

| Enzyme/System | Transformation | Substrate Moiety | Product Moiety | Ref |

| Alcohol Dehydrogenase (ADH) | Reduction | Formyl group | Hydroxymethyl group | mdpi.com |

| Alcohol Dehydrogenase (ADH) | Oxidation | Hydroxymethyl group | Formyl group | mdpi.com |

| Yeast (e.g., Saccharomyces) | Reduction | Formyl group | Hydroxymethyl group | mdpi.com |

Heterogeneous Catalysis

Heterogeneous catalysis involves catalysts in a different phase from the reactants, typically a solid catalyst in a liquid or gas phase reaction. These systems are advantageous for industrial processes due to the ease of catalyst separation and recycling. unido.org

In the context of this compound, heterogeneous catalysts are relevant for both the synthesis of the thiophene core and the transformation of its functional groups. For instance, a method for synthesizing 2-thiophenecarboxylic acids utilizes a CCl4–CH3OH system in the presence of solid vanadium, iron, or molybdenum-containing catalysts like Fe(acac)3, VO(acac)2, and Mo(CO)6. semanticscholar.org The reaction proceeds through the in-situ generation of formaldehyde, which oxymethylates the thiophene ring, followed by oxidation to the carboxylic acid. semanticscholar.org

Furthermore, the conversion of the formyl group is a well-studied area in heterogeneous catalysis, particularly in the context of biomass valorization. rsc.org For example, the hydrogenation of furfural (B47365) (which also contains a formyl group on a five-membered heterocycle) to furfuryl alcohol or its hydrogenolysis to 2-methylfuran (B129897) is efficiently catalyzed by solid metal catalysts. rsc.org Copper nanoparticles supported on materials like phyllosilicates have been designed as bifunctional catalysts that provide both metal sites for hydrogenation and acid sites to promote the reaction. rsc.org Similar catalytic systems could be applied to the selective hydrogenation of the formyl group in this compound to yield 3-hydroxymethyl-2-thiophenecarboxylic acid. The design of these catalysts often focuses on controlling metal particle size and the interaction with the support material to maximize activity and selectivity. rsc.org

Computational Approaches in Catalysis

Computational chemistry, particularly Density Functional Theory (DFT), provides powerful tools for understanding the mechanisms of catalytic reactions involving thiophene derivatives. These studies can elucidate reaction pathways, transition state structures, and the roles of various components in a catalytic system. mdpi.com

For example, DFT calculations have been used to investigate the mechanism of palladium-catalyzed carboxylation of thiophene with CO2. mdpi.comresearchgate.net These studies revealed a multi-step process involving the cleavage of a C-H bond by palladium acetate, followed by the insertion of CO2 into the resulting palladium-carbon bond. mdpi.com The calculations showed that the CO2 insertion step is the rate-determining step of the entire reaction and that the interaction between the palladium center and the CO2 molecule is crucial for forming the new C-C bond. mdpi.comresearchgate.net

Computational models are also used to study the properties of heterogeneous catalysts. For example, the interaction between metal nanoparticles and oxide supports, which is critical for catalytic activity, can be modeled to understand charge transfer and the nature of active sites at the metal-oxide interface. jyu.fi Additionally, quantum theoretical calculations are employed to confirm the structures of synthesized compounds and to rationalize their spectroscopic data, complementing experimental work in catalyst development and reaction discovery. researchgate.net Thermochemical properties, such as enthalpies of formation for substituted thiophenes, can also be calculated and compared with experimental data to build a comprehensive understanding of these molecules. researchgate.net

Future Research Directions and Emerging Trends

Development of Novel and Efficient Synthetic Methodologies

While established methods for the synthesis of thiophene (B33073) derivatives exist, the development of more efficient, selective, and scalable routes to 3-Formyl-2-thiophenecarboxylic acid and its analogs remains a critical research focus. Current industrial-scale syntheses of thiophenes can involve high temperatures and the use of reagents like phosphorus pentasulphide, which present environmental and handling challenges. derpharmachemica.com Future methodologies are likely to pivot towards more sophisticated and sustainable approaches.

Key areas for development include:

C-H Activation/Functionalization: Direct C-H functionalization is an increasingly important strategy in organic synthesis as it avoids the need for pre-functionalized starting materials. The development of catalytic systems capable of selectively activating and functionalizing the C-H bonds at the 2- and 3-positions of a thiophene precursor could provide a more atom-economical route to this compound.

Flow Chemistry: The use of continuous flow reactors for the synthesis of this compound could offer significant advantages in terms of safety, scalability, and reaction control. Flow chemistry allows for precise control over reaction parameters such as temperature, pressure, and reaction time, which can lead to higher yields and purities.

Novel Condensation Reactions: The exploration of new variations of classical condensation reactions, such as the Fiesselmann and Gewald thiophene syntheses, could lead to more direct and efficient routes to polysubstituted thiophenes, including this compound. derpharmachemica.comijprajournal.com

Expanding Derivatization Potentials for Diverse Applications

The dual functionality of this compound, possessing both an aldehyde and a carboxylic acid group, makes it a highly versatile scaffold for derivatization. Future research will undoubtedly focus on leveraging these reactive sites to synthesize a wide array of novel compounds with tailored properties for various applications.